Fmoc-3-carboxypiperidine

Vue d'ensemble

Description

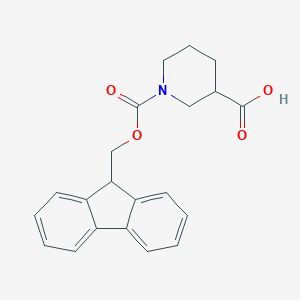

Fmoc-3-carboxypiperidine, also known as 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid, is a derivative of piperidine. It is widely used in organic synthesis, particularly in the field of peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for amines, which is essential in the stepwise synthesis of peptides.

Applications De Recherche Scientifique

Fmoc-3-carboxypiperidine has several applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

Biology: It serves as a building block in the synthesis of biologically active peptides and proteins.

Medicine: It is utilized in the development of peptide-based therapeutics and diagnostic agents.

Mécanisme D'action

Target of Action

The primary target of Fmoc-3-carboxypiperidine, also known as Fmoc-DL-Nip-OH, is the amine group in organic synthesis . The compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis . The Fmoc group is used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .

Mode of Action

This compound acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of this compound in peptide synthesis affects the peptide bond formation pathway . The Fmoc group protects the amine group, allowing for the activation of the carboxyl group of an amino acid and the formation of the peptide bond .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. A study on a similar fmoc compound, fmoc-f, revealed that it has favorable oral bioavailability and in-vivo tolerance

Result of Action

The result of this compound’s action is the protection of the amine group during peptide synthesis . This protection allows for the successful formation of peptide bonds without interference from the amine group . After the peptide bond is formed, the Fmoc group can be removed, revealing the original amine group .

Action Environment

The action of this compound is influenced by the chemical environment . For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Additionally, the Fmoc group’s removal is facilitated by a base, with piperidine often preferred due to its ability to form a stable adduct with the dibenzofulvene byproduct . The fluorenyl group’s strong absorbance in the ultraviolet region (λmax 266 nm in DMF) is useful for spectrophotometrically monitoring coupling and deprotection reactions .

Analyse Biochimique

Biochemical Properties

Fmoc-3-carboxypiperidine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during these processes. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and the reaction mechanism involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the nature of the peptides being synthesized.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis . It forms carbamates with amines, protecting them during synthesis. The Fmoc group is then removed by base, typically piperidine, allowing the amine to participate in peptide bond formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, particularly during the course of a peptide synthesis . The compound’s stability, degradation, and long-term effects on cellular function can vary depending on the specific conditions of the synthesis process.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, such as those responsible for forming and breaking peptide bonds. The compound’s presence can affect metabolic flux and metabolite levels within this pathway.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely determined by its role in peptide synthesis. It is typically localized at the site of peptide synthesis and does not accumulate within cells or tissues .

Subcellular Localization

The subcellular localization of this compound is typically at the site of peptide synthesis. It does not contain any known targeting signals or undergo post-translational modifications that would direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-carboxypiperidine typically involves the reaction of piperidine-3-carboxylic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane. The Fmoc group is introduced to the piperidine ring, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of solid supports, such as resins, allows for the efficient coupling and deprotection of amino acids, facilitating the large-scale production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-3-carboxypiperidine undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base, such as piperidine, resulting in the formation of the free amine.

Coupling Reactions: The compound can participate in peptide coupling reactions, where the carboxyl group reacts with the amine group of another amino acid to form a peptide bond.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.

Major Products Formed

Deprotection: The major product is the free amine derivative of piperidine-3-carboxylic acid.

Coupling: The major products are peptides, where this compound is incorporated into the peptide chain.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-piperidine: Similar to Fmoc-3-carboxypiperidine but lacks the carboxyl group.

Fmoc-lysine: Contains an additional amino group, making it useful for synthesizing branched peptides.

Fmoc-ornithine: Similar to Fmoc-lysine but with a shorter side chain.

Uniqueness

This compound is unique due to the presence of both the Fmoc protecting group and the carboxyl group on the piperidine ring. This dual functionality allows for its use in a wide range of synthetic applications, particularly in the synthesis of peptides with specific structural requirements .

Activité Biologique

Fmoc-3-carboxypiperidine is a derivative of piperidine that has gained attention in the field of peptide synthesis due to its unique properties as a protecting group. The Fmoc (fluorenylmethyloxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS) to protect amino groups, allowing for the sequential addition of amino acids to form peptides. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C₂₁H₂₁NO₄ and a molecular weight of 353.39 g/mol. Its structure includes a piperidine ring with a carboxyl group and an Fmoc protecting group, which enhances its stability and solubility in organic solvents.

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Amino Groups : The amino group of piperidine is protected using the Fmoc group.

- Carboxylation : The carboxyl group is introduced through a carboxylation reaction, often using carbon dioxide or other carboxylating agents.

- Purification : The final product is purified through techniques such as column chromatography.

Biological Activity

This compound exhibits several biological activities that make it valuable in peptide synthesis and drug development:

- Peptide Synthesis : It serves as a building block in the synthesis of bioactive peptides, which can be utilized in therapeutic applications.

- Bioavailability Enhancement : The Fmoc group can enhance the bioavailability and stability of peptides by protecting them from enzymatic degradation.

- Ligand Formation : It can act as a ligand in various biochemical assays, contributing to the study of protein interactions.

Case Studies

- Study on Peptide Stability : A study demonstrated that peptides synthesized with this compound exhibited improved stability compared to those synthesized with traditional protecting groups. This stability was attributed to the steric hindrance provided by the Fmoc group, which reduced susceptibility to proteolytic enzymes .

- Application in Drug Design : Research highlighted the use of this compound in designing peptide-based drugs for targeted therapy. The compound's ability to form stable complexes with target proteins was shown to enhance therapeutic efficacy .

Comparative Analysis

The following table summarizes key comparisons between this compound and other common protecting groups used in peptide synthesis:

| Protecting Group | Stability | Removal Conditions | Applications |

|---|---|---|---|

| This compound | High | 20% piperidine in DMF | Peptide synthesis, drug design |

| Boc (tert-butyloxycarbonyl) | Moderate | Strong acid (TFA) | General amino acid protection |

| Trt (trityl) | Moderate | Acidic conditions | Sensitive side-chain protection |

Propriétés

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINXGQXNIBNREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373259 | |

| Record name | Fmoc-3-carboxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158922-07-7 | |

| Record name | Fmoc-3-carboxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.